![molecular formula C5H8ClF2NO2 B1383748 1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride CAS No. 2098054-46-5](/img/structure/B1383748.png)
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Overview
Description
The compound is a type of amino acid derivative, specifically a cyclopropane carboxylic acid derivative with an aminomethyl substituent . Similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid) are synthesized from their hydrochloric salts in an anhydrous medium .Chemical Reactions Analysis
Amines, including aminomethyl groups, are known to act as weak organic bases, reacting with acids to form salts . They can also participate in various other chemical reactions, depending on the specific compound and conditions .Scientific Research Applications
1. Role in Ethylene Biosynthesis
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a variant of 1-Aminocyclopropane-1-carboxylic acid (ACC), plays a crucial role in the study of ACC deaminase, which is involved in ethylene biosynthesis in plants. DFACC acts as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity (Liu et al., 2015). Ethylene is a critical plant hormone regulating various vegetative and developmental processes. Understanding the inhibition mechanism of DFACC provides insights into ethylene production and its regulation in plants (Polko & Kieber, 2019).
2. Ethylene-Independent Signaling
Recent studies indicate that ACC, the precursor of ethylene, may also function as a signaling molecule independent of ethylene synthesis. This suggests a broader role for compounds like DFACC in plant biology, potentially influencing processes such as cell wall signaling, division, and pathogen virulence, beyond their established role in ethylene biosynthesis (Vanderstraeten & Van Der Straeten, 2017).
3. Agronomic Applications
The role of ACC and its derivatives in plant stress responses, particularly in relation to ethylene production, has significant implications for agriculture. Studies have shown that bacteria producing ACC deaminase can mitigate stress in plants, leading to improved growth and biomass characteristics under conditions like drought and salt stress. This highlights the potential agronomic applications of understanding and manipulating compounds like DFACC to enhance plant resilience and productivity (Tiwari et al., 2018).
4. Analytical Chemistry and Synthesis Studies
DFACC and its analogs have been subjects of various synthesis studies. Efficient synthesis methods have been developed for its enantiomers, contributing to the broader field of organic chemistry and providing tools for further biological studies. These synthesis studies are crucial for producing DFACC in quantities and forms suitable for research and potential agricultural applications (Kirihara et al., 2003).
Mechanism of Action
Target of Action
It is structurally similar to the neurotransmitter glutamate . Glutamate is a crucial neurotransmitter in the brain, playing a role in cognitive functions such as learning and memory.
Mode of Action
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride competitively inhibits branched-chain amino acid aminotransferase (BCAT), slowing down the synthesis of glutamate . In particular, it inhibits BCAT-1 at high concentrations .
Pharmacokinetics
A structurally similar compound, gabapentin, is known to be absorbed by high capacity nutrient transporters located throughout the intestine . This suggests that 1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride may have similar absorption properties.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-4(5,2-8)3(9)10;/h1-2,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGZDEQSZMASIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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